Benzenamine, N,N'-2-pentene-1,5-diylidenebis-
Description
Benzenamine, N,N'-2-pentene-1,5-diylidenebis- (CAS: Not explicitly listed; dihydrochloride form: C₁₇H₁₆N₂·2ClH ) is a bis-Schiff base compound featuring a conjugated pentene diylidene bridge (-CH₂-CH₂-CH₂-CH₂-CH₂-) linking two benzenamine (aniline) moieties. This structure confers unique electronic and steric properties, making it relevant in coordination chemistry, catalysis, and materials science. Its dihydrochloride form enhances solubility in polar solvents .
Properties
CAS No. |
59090-17-4 |
|---|---|
Molecular Formula |
C17H16N2 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
N,N'-diphenylpent-2-ene-1,5-diimine |
InChI |
InChI=1S/C17H16N2/c1-4-10-16(11-5-1)18-14-8-3-9-15-19-17-12-6-2-7-13-17/h1-8,10-15H,9H2 |
InChI Key |
OYTZUGLPJZKBKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=CCC=CC=NC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N,N’-2-pentene-1,5-diylidenebis- typically involves the reaction of glutaconaldehyde with aniline in the presence of hydrochloric acid. The reaction proceeds through a condensation mechanism, forming the desired product as a hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N,N’-2-pentene-1,5-diylidenebis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Benzenamine, N,N’-2-pentene-1,5-diylidenebis- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, N,N’-2-pentene-1,5-diylidenebis- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The pathways involved include oxidative stress and signal transduction .
Comparison with Similar Compounds
N,N′-1,2-Ethanediylidenebis[2,4,6-trimethylbenzenamine] (CAS: 56222-36-7)
- Structure : Contains a shorter ethanediylidene bridge (-CH₂-CH₂-) and 2,4,6-trimethyl substituents on the aromatic rings .
- Properties :
- Higher steric hindrance due to methyl groups, reducing reactivity in coordination reactions.
- Lower solubility in polar solvents compared to the pentene-linked compound due to the absence of ionic forms.
- Applications : Primarily used as a ligand in transition-metal complexes for asymmetric catalysis .
Benzenamine, 4,4′-methylenebis[N-ethyl-N-methyl-] (CAS: 76176-94-8)
Benzenamine, N,N-diphenyl (CAS: 603-34-9)
- Structure : Two phenyl groups attached to the central nitrogen, lacking a bridging moiety .
- Properties :
- Planar structure facilitates π-π stacking in organic semiconductors.
- Insoluble in water but soluble in organic solvents like toluene.
- Applications : Used in OLEDs and photovoltaic devices .
Structural and Functional Analysis
Bridge Flexibility and Electronic Effects
- Pentene diylidene bridge : Provides conformational flexibility, enhancing adaptability in host-guest chemistry. The conjugated system also improves charge transfer efficiency .
- Ethanediylidene bridge : Rigid structure limits rotational freedom, favoring stereoselective reactions .
- Methylenebis bridge : Offers rigidity and stability, suitable for high-temperature applications .
Substituent Effects
- Methyl groups (e.g., 2,4,6-trimethyl in CAS 56222-36-7): Increase steric bulk, reducing unwanted side reactions but limiting solubility .
- N-Alkyl groups (e.g., N-ethyl-N-methyl in CAS 76176-94-8): Enhance solubility in non-polar media and modulate electronic properties .
- Unsubstituted aromatic rings (e.g., target compound): Maximize π-conjugation for optoelectronic applications .
Data Tables
Table 1: Structural and Physical Properties
*TMB: Trimethylbenzenamine
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